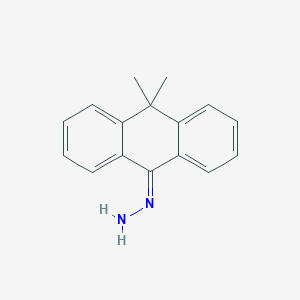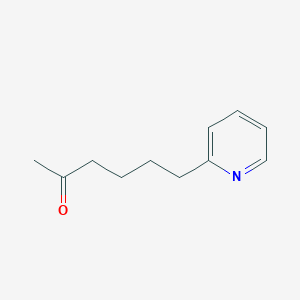
6-(Pyridin-2-yl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-2-yl)hexan-2-one: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring attached to a hexanone chain, making it a significant compound in organic chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-2-yl)hexan-2-one typically involves the reaction of pyridine derivatives with hexanone precursors. One common method includes the use of Grignard reagents, where pyridine N-oxides react with alkyl halides in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Pyridin-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(Pyridin-2-yl)hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its pyridine moiety is known for its biological activity, making it a candidate for the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 6-(Pyridin-2-yl)hexan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, pyridine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms in the ring.
6-Methylpyridine-2-carboxaldehyde: A related compound used in the synthesis of various pyridine derivatives.
Uniqueness: 6-(Pyridin-2-yl)hexan-2-one is unique due to its specific structure, which combines a pyridine ring with a hexanone chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in various fields .
Eigenschaften
CAS-Nummer |
91246-03-6 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
6-pyridin-2-ylhexan-2-one |
InChI |
InChI=1S/C11H15NO/c1-10(13)6-2-3-7-11-8-4-5-9-12-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
VASKELSLRWUOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
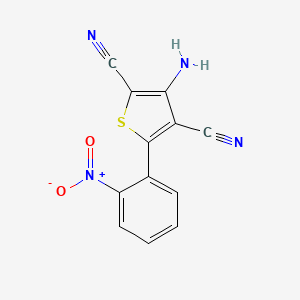
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
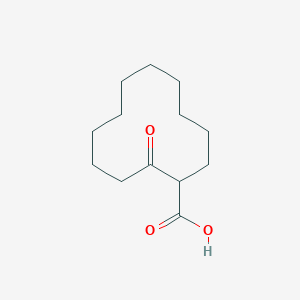
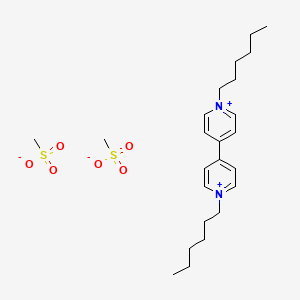
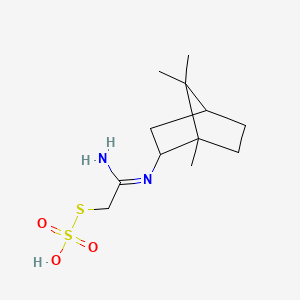
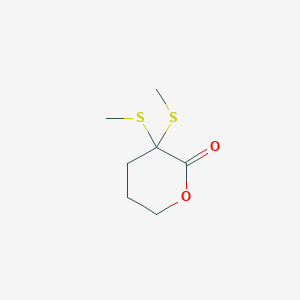
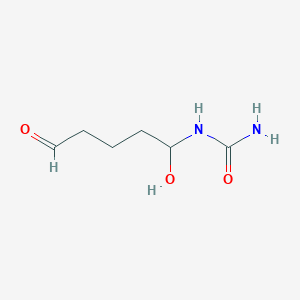
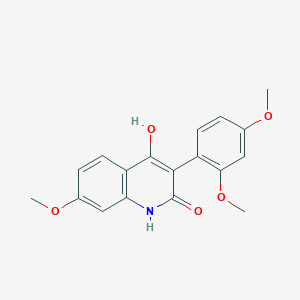
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
